molecular formula C21H27N9O3 B1675781 Lysine-methotrexate CAS No. 80407-56-3

Lysine-methotrexate

Número de catálogo B1675781
Número CAS: 80407-56-3
Peso molecular: 453.5 g/mol
Clave InChI: XERJQLWAFDLUGV-HNNXBMFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lysine-methotrexate is a conjugate of the anticancer drug methotrexate (MTX) and the amino acid lysine . The conjugation of methotrexate to poly (L-lysine) markedly increases its cellular uptake and offers a new way to overcome drug resistance related to deficient transport .


Synthesis Analysis

To enhance its delivery to the brain, MTX was reversibly conjugated with L-Lysine by an amide linkage .


Molecular Structure Analysis

The structure of the prodrug was confirmed by 1H-NMR, 13C-NMR, and Mass . The m/e (mass to charge ratio) fragment was found at [M+H] 711.32 in Mass spectra .


Chemical Reactions Analysis

The conjugation of methotrexate to lysine involves the reaction of an activated carboxylic acid moiety with a lysine residue, resulting in an amide bond linkage between the antibody and the payload .


Physical And Chemical Properties Analysis

The lysine-methotrexate conjugate is a light yellow solid with a yield of 55% and a melting point of 173.89 C. The elemental analysis for C32H46N12O7 calculated C (54.07%), H (6.52%), N (23.65%) and found C (54.05%), H (6.56%), N (23.70%) .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates

  • Scientific Field : Chemical Biology
  • Application Summary : Lysine-methotrexate is used in the synthesis of antibody-drug conjugates (ADCs), a class of therapeutics for anti-cancer purposes . ADCs combine the specificity of a monoclonal antibody for its target antigen with the potency of an attached cytotoxic drug .
  • Methods of Application : The process involves site-selective lysine modification, particularly within the context of antibody conjugate construction . This is achieved through a cysteine-to-lysine transfer (CLT) protocol .
  • Results/Outcomes : The application of lysine-methotrexate in ADCs has resulted in powerful therapeutic applications of protein modification .

Enhanced Brain Delivery

  • Scientific Field : Pharmacology
  • Application Summary : Lysine-methotrexate is used to enhance the brain delivery of methotrexate (MTX), an anticancer drug . MTX has poor permeability across the blood-brain barrier (BBB), making it unsuitable for brain tumor applications .
  • Methods of Application : MTX is reversibly conjugated with L-Lysine by an amide linkage to enhance its delivery to the brain . This takes advantage of the endogenous transport system of lysine at the BBB .
  • Results/Outcomes : The conjugate was found to be stable at physiological pH and circulated adequately to release MTX slowly in the brain . In vivo biodistribution study showed that the prodrug significantly increased the level of MTX in the brain when compared with the pharmacokinetic parameter of the parent drug .

Tumor Homing

  • Scientific Field : Oncology
  • Application Summary : Lysine-methotrexate is used in the development of a tumor-homing peptide, CREKA . This peptide is used to enhance antitumor delivery, loading, and targeting .
  • Methods of Application : The process involves the functionalization of a poly lysine carrier system with the tumor-homing peptide, CREKA .
  • Results/Outcomes : The study aimed to enhance antitumor delivery, loading, and targeting via the functionalization of a poly lysine carrier system with a tumor-homing peptide .

Safety And Hazards

Methotrexate is toxic if swallowed, causes skin irritation, serious eye irritation, respiratory irritation, may cause genetic defects, and may damage fertility or the unborn child .

Direcciones Futuras

Antibody-drug conjugates (ADCs) are promising cancer therapeutics with minimal toxicity as compared to small cytotoxic molecules alone and have shown the evidence to overcome resistance against tumor and prevent relapse of cancer . The development of site-specific conjugation methodologies for constructing homogeneous ADCs is an especially promising path to improving ADC design .

Propiedades

IUPAC Name

(2S)-6-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N9O3/c1-30(11-13-10-25-18-16(26-13)17(23)28-21(24)29-18)14-7-5-12(6-8-14)19(31)27-15(20(32)33)4-2-3-9-22/h5-8,10,15H,2-4,9,11,22H2,1H3,(H,27,31)(H,32,33)(H4,23,24,25,28,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERJQLWAFDLUGV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001221
Record name N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lysine-methotrexate

CAS RN

80407-56-3
Record name Lysine-methotrexate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080407563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lysine-methotrexate
Reactant of Route 2
Reactant of Route 2
Lysine-methotrexate
Reactant of Route 3
Reactant of Route 3
Lysine-methotrexate
Reactant of Route 4
Lysine-methotrexate
Reactant of Route 5
Reactant of Route 5
Lysine-methotrexate
Reactant of Route 6
Reactant of Route 6
Lysine-methotrexate

Citations

For This Compound
81
Citations
VK Singh, BB Subudhi - Drug delivery, 2016 - Taylor & Francis
Background information: Methotrexate (MTX), an anticancer drug of choice, has poor permeability across blood-brain barrier (BBB) making it unsuitable for brain tumor application. Its …
Number of citations: 27 www.tandfonline.com
CT Hung, AD McLeod, PK Gupta - Drug Development and …, 1990 - Taylor & Francis
Using the statistically optimised method, submicron magnetic polyglutaraldehyde nanoparticles (Fe-PGNP) with free surface carboxylic groups have been synthesized. A model …
Number of citations: 30 www.tandfonline.com
E Díaz, L Köhidai, A Ríos, O Vanegas, A Silva… - Experimental …, 2013 - Elsevier
Chemotactic responses play a significant role during Leishmania differentiation, as well as in the course of parasite–host–cell interaction, a process that precedes a successful infection. …
Number of citations: 15 www.sciencedirect.com
AD McLeod, CT Hung, FC Lam - Proceedings of the …, 1986 - ourarchive.otago.ac.nz
Keywords: methotrexate; polyglutaraldehyde; polylysine; unclassified drug; cancer chemotherapy; drug administration; drug binding; drug delivery system; drug synthesis; drug toxicity; …
Number of citations: 0 ourarchive.otago.ac.nz
E Diaz, L Kohiday, A Rios, O Vanegas, A Silva… - 2013 - saber.ucv.ve
This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci Page 1 This article appeared in a journal published by …
Number of citations: 5 saber.ucv.ve
SV Moghaddam, F Abedi, E Alizadeh, B Baradaran… - Carbohydrate …, 2020 - Elsevier
Combination therapy by two or multiple drugs with different mechanisms of action is a promising strategy in cancer treatment. In this regard, a wide range of chemotherapeutics has …
Number of citations: 27 www.sciencedirect.com
LA Mccormick-Thomson… - Journal of bioactive and …, 1989 - journals.sagepub.com
The suitability of poly(amino acid) copolymers as soluble drug- carriers is determined in part by their rate of pinocytic uptake by cells and intracellular degradation. Poly(amino acid) …
Number of citations: 40 journals.sagepub.com
EP Feener, WC Shen, HJ Ryser - Journal of Biological Chemistry, 1990 - ASBMB
Whereas there is biological evidence that the reductive cleavage of disulfide bonds is critical for the activation of endocytosed macromolecules such as toxins, immunotoxins, and other …
Number of citations: 269 www.jbc.org
YH Chen, CY Tsai, PY Huang, MY Chang… - Molecular …, 2007 - ACS Publications
Methotrexate (MTX), a stoichiometric inhibitor of dihydrofolate reductase, is a chemotherapeutic agent for treating a variety of neoplasms. Impairment of drug import into cells and …
Number of citations: 438 pubs.acs.org
A Meshkini, H Oveisi - Colloids and Surfaces B: Biointerfaces, 2017 - Elsevier
The resistance of cancer cells to chemotherapeutic agents and the poor selectivity of drugs toward tumor cells are regarded as the main impediments in successful cancer therapy. …
Number of citations: 61 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.